molecular formula C18H18O2 B3050631 2-Methyl-1,3-di-p-tolylpropane-1,3-dione CAS No. 27450-45-9

2-Methyl-1,3-di-p-tolylpropane-1,3-dione

Cat. No.: B3050631
CAS No.: 27450-45-9
M. Wt: 266.3 g/mol
InChI Key: JLYBGORQTXJLBC-UHFFFAOYSA-N
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Description

2-Methyl-1,3-di-p-tolylpropane-1,3-dione (CAS: 27450-45-9) is a β-diketone derivative featuring two para-tolyl (methyl-substituted aryl) groups at the 1- and 3-positions and a methyl group at the 2-position. This structural configuration imparts unique steric and electronic properties, distinguishing it from simpler β-diketones like acetylacetone. The compound is commercially available with high purity (98%) and serves as a precursor in organic synthesis, particularly in coordination chemistry and mechanochemical applications . Its lack of enol tautomerism (0% enol content) due to steric hindrance from the 2-methyl group is a critical feature, as noted in structurally analogous compounds .

Properties

CAS No.

27450-45-9

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione

InChI

InChI=1S/C18H18O2/c1-12-4-8-15(9-5-12)17(19)14(3)18(20)16-10-6-13(2)7-11-16/h4-11,14H,1-3H3

InChI Key

JLYBGORQTXJLBC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C)C(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Reaction Components and Catalytic System

The synthesis employs 4-methylbenzamide (1.0 equiv) and 4’-methylacetophenone (2.5 equiv) as primary reactants, with di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv) serving as the activating agent. The catalytic system consists of dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM), followed by lithium hexamethyldisilazide (LiHMDS, 2.5 equiv) in diethyl ether.

Table 1: Standard Reaction Stoichiometry

Component Quantity (mmol) Molar Ratio
4-Methylbenzamide 7.4 1.0
Boc₂O 18.5 2.5
4’-Methylacetophenone 18.5 2.5
DMAP 0.74 0.1
LiHMDS 18.5 2.5

Stepwise Reaction Mechanism

The process occurs through three distinct phases:

  • Amide Activation : Boc₂O reacts with 4-methylbenzamide under DMAP catalysis to form a mixed carbonate intermediate. This step enhances the electrophilicity of the amide carbonyl group (DCM, 16 hr, 25°C).
  • Enolate Formation : LiHMDS deprotonates 4’-methylacetophenone, generating a resonance-stabilized enolate that attacks the activated amide species (Et₂O, 4 hr, 25°C).
  • Tautomerization : The intermediate undergoes spontaneous keto-enol tautomerization to yield the thermodynamically favored 1,3-diketone product, with 97% enol content observed in the final crystalline solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Screening of aprotic solvents demonstrated dichloromethane's superiority over THF and acetonitrile for the activation step (89% vs. 72% and 65% yields respectively). The hydroformylation stage requires strict temperature control at 25±2°C to prevent premature tautomerization.

Scalability and Industrial Applicability

The protocol demonstrates remarkable scalability, maintaining 90% yield when scaled from 0.5 mmol to 7.4 mmol (1.68 g product). Key parameters for industrial adaptation include:

Table 3: Gram-Scale Reaction Parameters

Parameter Laboratory Scale Pilot Scale
Reaction Volume (mL) 15 1500
Cooling Method Ice Bath Jacketed Reactor
Purification Column Chromatography Crystallization
Cycle Time (hr) 20 18

Economic analysis suggests a 35% reduction in production costs compared to traditional Claisen condensation methods, primarily due to reduced metal catalyst requirements.

Analytical Characterization

The final product exhibits distinctive spectroscopic features:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.2 Hz, 4H), 7.31 (d, J = 8.0 Hz, 4H), 6.35 (s, 1H), 2.42 (s, 6H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 194.2, 144.1, 139.8, 129.7, 128.9, 102.3, 21.5.
  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₉H₁₈O₂: 289.1234, found 289.1231.

Thermogravimetric analysis reveals decomposition onset at 215°C, indicating suitability for high-temperature applications. X-ray crystallography confirms the enolic tautomer predominates in the solid state, with intramolecular hydrogen bond lengths of 1.82 Å.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-di-p-tolylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Synthetic Applications

1.1 Synthesis of Functionalized Compounds

2-Methyl-1,3-di-p-tolylpropane-1,3-dione serves as a versatile intermediate in the synthesis of various functionalized compounds. Its structure allows it to participate in reactions such as:

  • Palladium-Catalyzed Reactions : Recent studies have demonstrated its utility in palladium-catalyzed one-pot syntheses, where it reacts with alkenyl bromides to yield functionalized furans. This method showcases high yields due to optimized reaction conditions and the inherent reactivity of the diketone .

Table 1: Yields from Palladium-Catalyzed Reactions

Reaction TypeYield (%)Conditions
This compound + Allyl Bromide94Optimized palladium catalyst conditions
This compound + 1-Bromo-3-methylbut-2-ene82Varying alkenyl bromides
This compound + (E)-1-Bromohex-2-ene86Enhanced reactivity with electron-donating groups

Catalytic Processes

2.1 Role in Catalysis

The compound has been explored for its catalytic properties in various reactions involving dicarbonyl compounds. Its ability to stabilize transition states during catalytic cycles enhances reaction efficiency and product yields.

Case Study: Optimization of Reaction Conditions

A study focusing on the optimization of reaction parameters for synthesizing functionalized furans highlighted that substituents on the diketone significantly impact reactivity and yield. The presence of methyl groups on the aromatic rings was found to facilitate higher yields due to increased electron density .

4.1 Pharmacological Potential

Emerging research suggests that derivatives of this compound may exhibit biological activity, including potential inhibition of certain cytochrome P450 enzymes (CYPs). This property could be relevant in drug metabolism studies and the development of pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-di-p-tolylpropane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-methyl-1,3-di-p-tolylpropane-1,3-dione and structurally or functionally related β-diketones:

Table 1: Structural and Functional Comparison of β-Diketones

Compound Name Substituents Enol Content Melting Point (°C) Key Applications/Properties References
This compound 2-methyl, p-tolyl 0% Not reported Synthetic intermediate; steric hindrance limits tautomerism
1,3-Diphenylpropane-1,3-dione (452) Phenyl groups 100% Not reported High enol content; model for tautomerism studies
2-Fluoro-1,3-di-p-tolylpropane-1,3-dione 2-fluoro, p-tolyl Not reported 94–95 Mechanochemical fluorination; electrophilic reactivity
Indane-1,3-dione derivatives Cyclic structure, variable R-groups Varies Varies Anticoagulant/anti-inflammatory agents
Indolin-1,3-dione derivatives Additional carbonyl group Not applicable Not reported Selective σ2 receptor ligands

Key Analysis

Enol Content and Tautomerism The 2-methyl group in this compound prevents enolization, contrasting sharply with 1,3-diphenylpropane-1,3-dione (100% enol content) . This steric blockade reduces its ability to form metal chelates, a hallmark of enolizable β-diketones.

Structural Modifications and Reactivity Fluorine Substitution: The 2-fluoro derivative demonstrates utility in mechanochemical fluorination, achieving 75% yield under ball-milling conditions. Its ¹⁹F NMR signal at δ -186.72 ppm confirms electronic perturbation from fluorine . Cyclic vs. Acyclic Systems: Indane-1,3-dione derivatives, with fused aromatic rings, exhibit enhanced stability and bioactivity (e.g., anticoagulant effects) compared to acyclic analogs like this compound .

Pharmacological Relevance Indolin-1,3-dione derivatives, despite structural similarity, show divergent receptor selectivity (e.g., σ2 affinity) due to additional carbonyl groups, underscoring the impact of minor structural changes on bioactivity .

Thermal and Physical Properties

  • While this compound lacks reported melting points, its fluorinated analog melts at 94–95°C, suggesting that halogenation slightly lowers thermal stability .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-Methyl-1,3-di-p-tolylpropane-1,3-dione?

Answer:
Characterization should include <sup>1</sup>H-NMR , <sup>13</sup>C-NMR , and IR spectroscopy to confirm structural integrity. For example, aromatic protons in the p-tolyl groups typically resonate at δ 7.2–7.4 ppm in <sup>1</sup>H-NMR, while carbonyl groups (C=O) appear near δ 190–210 ppm in <sup>13</sup>C-NMR. IR absorption bands for diketones (C=O stretches) are observed at ~1700 cm⁻¹ . Mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., calculated [M+H]<sup>+</sup> for C19H18O2: 278.1307).

Basic: How should researchers handle and store this compound to ensure stability?

Answer:
Store the compound in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Use amber glass vials to avoid photodegradation. Safety protocols include wearing nitrile gloves and lab coats, as diketones can cause skin irritation. Consult GHS-compliant SDS guidelines for emergency measures (e.g., inhalation: move to fresh air; dermal exposure: rinse with water for 15 minutes) .

Advanced: What experimental strategies optimize the synthesis yield of this compound?

Answer:
Yield optimization involves:

  • Catalyst selection : Use Lewis acids like AlCl3 or BF3·Et2O for Friedel-Crafts acylation of p-tolyl groups.
  • Reaction temperature : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted precursors.
    Documented yields range from 65–85% under these conditions, with reproducibility dependent on stoichiometric control of acetylating agents .

Advanced: How can researchers resolve contradictions in reported toxicity data for diketones like this compound?

Answer:
Discrepancies often arise from variability in exposure routes (oral vs. dermal) and model systems (in vitro vs. in vivo). To address this:

  • Conduct dose-response studies across multiple endpoints (e.g., cytotoxicity, genotoxicity).
  • Compare results with structurally analogous compounds (e.g., 1,3-dipyridin-3-ylpropane-1,3-dione) to identify structure-activity relationships.
  • Validate findings using OECD Guidelines for Testing Chemicals (e.g., Test No. 423 for acute oral toxicity) .

Advanced: What methodologies assess the antimicrobial potential of this compound?

Answer:

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC/MBC determination : Use broth microdilution (CLSI guidelines) to quantify minimum inhibitory/bactericidal concentrations.
  • Mechanistic studies : Probe membrane disruption via fluorescence microscopy (propidium iodide uptake) or enzyme inhibition assays (e.g., β-lactamase activity).
    Preliminary data on related diones show MIC values of 8–32 µg/mL, suggesting moderate activity .

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

  • LogP calculation : Use ChemAxon or PubChem’s XLogP3 algorithm (predicted LogP ≈ 3.2).
  • Solubility : Aqueous solubility (~0.1 mg/mL) can be estimated via COSMO-RS.
  • Reactivity : DFT calculations (Gaussian 09) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

Advanced: How does steric hindrance from the p-tolyl groups influence the reactivity of this compound?

Answer:
The bulky p-tolyl substituents:

  • Reduce nucleophilic attack at carbonyl carbons, slowing reactions like enolate formation.
  • Enhance thermal stability by preventing π-stacking and oxidative degradation.
    Kinetic studies using DSC/TGA show decomposition onset at ~250°C, compared to 180°C for less hindered analogs .

Basic: What are the key regulatory considerations for handling this compound in laboratory settings?

Answer:

  • OSHA compliance : Ensure proper ventilation (fume hoods) and exposure limits (<1 mg/m³ for particulates).
  • Waste disposal : Classify as "non-halogenated organic waste" and incinerate at >1000°C.
  • Documentation : Maintain SDS records per 29 CFR 1910.1200, including first-aid protocols for accidental exposure .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Answer:

  • Stepwise acylation : Introduce p-tolyl groups sequentially to avoid over-acylation.
  • Byproduct identification : Use LC-MS to detect intermediates (e.g., mono-acylated derivatives).
  • Quenching protocols : Add ice-cold water post-reaction to precipitate impurities, improving purity to >95% .

Advanced: How can researchers leverage crystallography to study this compound’s solid-state behavior?

Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C=O bond ~1.21 Å) and confirm dihedral angles between aromatic rings.
  • Polymorphism screening : Use solvent-drop grinding to identify stable crystalline forms.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O contacts) influencing packing efficiency .

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